N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,6-difluorobenzamide
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Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,6-difluorobenzamide, commonly known as ML347, is a chemical compound that belongs to the class of benzamides. It is a potent and selective inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. ML347 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and neurodegenerative disorders.
Scientific Research Applications
Dopamine D(4) Receptor Ligand
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12), a structurally similar compound, has been identified as a potent and selective ligand for the dopamine D(4) receptor. It was used as a probe for direct determination of dopamine D(4) receptor density in rat striatum, offering an alternative to the subtraction method. This research highlights the compound's utility in neuropharmacological studies, particularly in understanding dopamine's role in the brain and its potential implications for treating neurological disorders (Colabufo et al., 2001).
Structural Modifications and Affinity
Further investigations into derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide aimed to understand the structure-affinity relationship. Structural modifications to the amide bond and alkyl chain affected the compound's affinity for dopamine D(4) receptors, with some modifications leading to a decrease in affinity. This study provides insights into how structural changes can impact the binding efficiency and selectivity of compounds, which is crucial for drug design and development (Perrone et al., 2000).
Metabolic Pathway in Insects
Diflubenzuron, a related compound, was studied for its metabolism in the house fly, Musca domestica L., revealing conjugation as the major metabolic pathway. This research is significant for understanding how insects metabolize synthetic compounds, which has implications for developing insecticides and assessing environmental impact (Chang, 1978).
Chemical Synthesis and Catalysis
Research on the ortho-acetoxylation and methoxylation of N-(2-benzoylphenyl)benzamides via C–H activation demonstrated the potential of similar compounds in synthetic chemistry. These findings are valuable for the development of new synthetic methods that can be applied to the production of complex organic molecules (Reddy et al., 2011).
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-22-14(10-5-2-3-6-11(10)17)9-20-16(21)15-12(18)7-4-8-13(15)19/h2-8,14H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKKWXZQIOXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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